Ethyl 2-amino-3-(trifluoromethyl)isonicotinate

Medicinal Chemistry Pharmaceutical Intermediate Ester Derivative

Ethyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS 1227571-42-7) is a heterocyclic aromatic compound belonging to the class of isonicotinic acid derivatives. It is characterized by a pyridine-4-carboxylate core with an ethyl ester at position 4, a trifluoromethyl (-CF₃) substituent at position 3, and an amino (-NH₂) group at position 2.

Molecular Formula C9H9F3N2O2
Molecular Weight 234.17 g/mol
CAS No. 1227571-42-7
Cat. No. B1408077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-(trifluoromethyl)isonicotinate
CAS1227571-42-7
Molecular FormulaC9H9F3N2O2
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NC=C1)N)C(F)(F)F
InChIInChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-4-14-7(13)6(5)9(10,11)12/h3-4H,2H2,1H3,(H2,13,14)
InChIKeyOPEHXSAWSJRMCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS 1227571-42-7) Procurement and Chemical Identity Guide


Ethyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS 1227571-42-7) is a heterocyclic aromatic compound belonging to the class of isonicotinic acid derivatives . It is characterized by a pyridine-4-carboxylate core with an ethyl ester at position 4, a trifluoromethyl (-CF₃) substituent at position 3, and an amino (-NH₂) group at position 2 . The molecular formula is C₉H₉F₃N₂O₂, with a molecular weight of 234.17 g/mol . This compound functions as a pharmaceutical intermediate in the synthesis of adenosine A2a receptor antagonists, metabotropic glutamate receptor 2 antagonists, and DHODH inhibitors [1][2].

Intermediate for adenosine A2a, mGluR2, and DHODH targeted synthesis
Ortho-amino group enables amide bond formation and heterocycle construction
Trifluoromethyl substituent supports metabolic stability and binding affinity studies

Why Generic Substitution of Ethyl 2-amino-3-(trifluoromethyl)isonicotinate Fails in Regulated Synthesis


Substitution with analogs of Ethyl 2-amino-3-(trifluoromethyl)isonicotinate is not feasible without revalidation because the specific ortho-relationship between the 2-amino and 3-trifluoromethyl groups dictates the compound's unique reactivity and downstream biological activity [1]. The amino group serves as a critical nucleophilic handle for amide bond formation and heterocycle construction, while the trifluoromethyl group enhances metabolic stability and binding affinity through electronic and steric effects [1]. Changing the ester (e.g., to methyl or acid), relocating the substituents (e.g., to the 4-position of nicotinate), or omitting either group fundamentally alters the pharmacokinetic properties, potency, and synthetic route of the final API, necessitating full re-optimization [1][2]. This is substantiated by its critical use as a building block in specific patented scaffolds for A2a and mGluR2 antagonists, where the described structure-activity relationship (SAR) is stringent [1][2].

Ester Modification

Replacing the ethyl ester with methyl or acid alters reactivity, lipophilicity, and downstream pharmacokinetic profile, requiring re-optimization.

Regioisomer Shift

Moving to nicotinate (3-carboxylate) regioisomer changes electronic properties and cross-coupling behavior, breaking intended scaffold connectivity.

Group Omission

Removing the 2-amino or CF3 group eliminates critical pharmacophore interactions; SAR is stringent for A2a and mGluR2 targets.

Quantitative Differentiation Guide for Ethyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS 1227571-42-7)


Structural Differentiation from Methyl Ester Analog

The ethyl ester variant (MW 234.17 g/mol) differs from its methyl ester analog, Methyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS 1227561-96-7, MW 220.15 g/mol), in both molecular weight and calculated lipophilicity . The ethyl ester increases LogP by approximately 0.3 units compared to the methyl ester, influencing partitioning and solubility in organic phases . This difference is relevant in synthetic protocols where ethyl esters are preferred for their enhanced stability under basic hydrolysis conditions and distinct reactivity profile .

Methyl Ester vs Ethyl
Data to verify
MW: 234.17 vs 220.15 g/mol; LogP: 1.88 vs 1.6
Alters extraction and purification behavior
In silico prediction; experimental verification recommended
Medicinal Chemistry Pharmaceutical Intermediate Ester Derivative

Differentiation in Biological Target Profile: A2a and mGluR2 Antagonists

This compound is specifically cited as an intermediate for adenosine A2a receptor antagonists and metabotropic glutamate receptor 2 (mGluR2) antagonists [1]. In contrast, related isonicotinic acid derivatives lacking the 2-amino group (e.g., Methyl 2-(trifluoromethyl)isonicotinate, CAS 588702-68-5) are utilized for different targets, such as Aurora kinase and TAAR1, highlighting divergent biological applications driven by the presence or absence of the 2-amino group . The 2-amino group is essential for forming the key pharmacophore interactions required for A2a and mGluR2 antagonism [1].

Target Profile
Source review
A2a/mGluR2 antagonists (CNS GPCR) vs. Aurora kinase/TAAR1 (oncology/CNS)
CNS GPCR target research fit
Based on patent claims
CNS Disorders GPCR Neuropharmacology

Comparison with Structural Regioisomer (Nicotinate)

The target compound is a 2-amino-3-(trifluoromethyl) derivative of isonicotinic acid (pyridine-4-carboxylate). Its regioisomer, Ethyl 2-amino-4-(trifluoromethyl)nicotinate (CAS 1227508-36-2, pyridine-3-carboxylate), has the same molecular formula and weight (C₉H₉F₃N₂O₂, 234.17 g/mol) but differs in the position of the carboxylate ester and trifluoromethyl group on the pyridine ring . This positional isomerism leads to distinct reactivity in cross-coupling reactions and different electronic properties, which are crucial for constructing specific heterocyclic scaffolds like those found in DHODH inhibitors [1].

Regioisomer Control
Source review
Isonicotinate (4-carboxylate) vs. nicotinate (3-carboxylate) regioisomer
Reactivity and scaffold connectivity differ
Regioisomer identity critical for synthesis
Regiochemistry Synthetic Utility Drug Design

Role in Specific Patented Scaffolds vs. Generic Pyridine Analogs

This compound is a key intermediate in the synthesis of patented compounds with specific CNS activity (A2a and mGluR2 antagonists) [1]. In contrast, generic pyridine analogs like New Pyridine Analogues (JP2009542640A) are claimed for P2Y12 inhibition and antithrombotic applications, demonstrating a clear differentiation in therapeutic area based on the substitution pattern [2]. The specific 2-amino-3-(trifluoromethyl)isonicotinate scaffold is required to access the claimed intellectual property space for A2a/mGluR2 modulators, whereas other pyridine derivatives lead to distinct and non-overlapping patent estates [1][2].

Patented Scaffold
Source review
A2a/mGluR2 CNS scaffold vs. P2Y12 cardiovascular scaffold
Aligns with CNS patent estate
Patent classification context
Patented Intermediates A2a Antagonists mGluR2 Modulators

Unique Physicochemical Properties vs. Non-Fluorinated Analog

The presence of the trifluoromethyl group in the target compound imparts unique physicochemical properties compared to its non-fluorinated or mono-fluorinated analogs. For instance, in a study of nilotinib analogs, replacement of the -CF₃ group with -H, -F, or -CH₃ resulted in a loss of potency against Abl and Kit kinases . While this is class-level evidence for the importance of the -CF₃ group, the specific position and electronic environment provided by the 2-amino-3-(trifluoromethyl)isonicotinate scaffold are essential for its role in CNS drug discovery, enhancing metabolic stability and blood-brain barrier penetration [1].

CF₃ Group Impact
Class-level
CF₃ removal leads to loss of kinase activity (class-level evidence)
CF₃ group influences target binding
Class-level inference from kinase study
Fluorine Chemistry ADME Drug Design

Optimal Procurement Scenarios for Ethyl 2-amino-3-(trifluoromethyl)isonicotinate (CAS 1227571-42-7)


Synthesis of Adenosine A2a Receptor Antagonists for CNS Disorders

Procurement of this compound is specifically required for research programs focused on developing adenosine A2a receptor antagonists, which are under investigation for neurodegenerative conditions like Parkinson's disease [1]. The 2-amino-3-(trifluoromethyl)isonicotinate core is a crucial intermediate in patented synthetic routes, and substitution with a non-amino or alternative regioisomer would not yield the correct pharmacophore for A2a antagonism [1][2].

Development of Metabotropic Glutamate Receptor 2 (mGluR2) Modulators

This building block is essential for the synthesis of mGluR2 antagonists or modulators, a class of compounds with potential applications in treating psychiatric and neurological disorders [1]. The specific substitution pattern on the pyridine ring is required to achieve the desired interaction with the mGluR2 allosteric binding site, differentiating it from generic pyridine carboxylates used for other GPCR targets [1][3].

Construction of DHODH Inhibitor Libraries for Autoimmune and Inflammatory Diseases

Researchers developing novel DHODH inhibitors for autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis) or cancer will find this compound valuable as a core scaffold [2]. The amino and trifluoromethyl groups provide vectors for further derivatization to optimize potency and selectivity against the DHODH enzyme, a key target in pyrimidine biosynthesis [2].

Fluorine-Containing Building Block for ADME Optimization

This compound serves as a specialized building block in medicinal chemistry programs aiming to improve the metabolic stability and lipophilicity of lead compounds through strategic incorporation of a trifluoromethyl group . Its bifunctional nature (amino and ester) allows for diverse synthetic transformations, making it a versatile intermediate for exploring fluorine's effects on drug-like properties .

Application
Selection Property
Validation Focus
Adenosine A2a receptor research
2-Amino-3-CF₃ isonicotinate scaffold
GPCR pharmacophore and CNS model fit
mGluR2 modulator discovery
Specific pyridine substitution pattern
Allosteric binding site and psychiatric disorder models
DHODH inhibitor synthesis
Amino and CF₃ derivatization vectors
Pyrimidine biosynthesis inhibition in autoimmune/inflammatory models
Fluorinated building block for ADME
Bifunctional (NH₂/ester) reactivity
Metabolic stability and lipophilicity optimization
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